molecular formula C13H16FNO2 B2666936 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one CAS No. 1090611-24-7

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one

Cat. No.: B2666936
CAS No.: 1090611-24-7
M. Wt: 237.274
InChI Key: NSIWOVSLCGFNPV-UHFFFAOYSA-N
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Description

Historical Context and Development of Fluorophenylmorpholine Derivatives

The synthesis of morpholine derivatives bearing fluorinated aryl groups originated from efforts to address two critical challenges in mid-20th-century medicinal chemistry: metabolic instability of amine-containing compounds and the need for precise stereoelectronic control in drug-receptor interactions. Early work by the Aggarwal group demonstrated the viability of sulfonium-based reagents for constructing morpholine rings, though limitations in substrate scope persisted. A pivotal advancement came from Dow Chemical’s exploration of ethylene sulfate (ES) as a monoalkylating agent, which enabled efficient annulation reactions with 1,2-amino alcohols. This methodology proved particularly valuable for incorporating primary amines into morpholine frameworks—a longstanding synthetic hurdle.

The introduction of fluorine into these systems followed broader trends in pharmaceutical fluorination, driven by the element’s unique capacity to modulate lipophilicity, electrostatic potential, and metabolic resistance. Initial fluorophenylmorpholine derivatives, such as 3-(4-fluorophenyl)morpholine hydrochloride, demonstrated improved blood-brain barrier penetration compared to non-fluorinated analogs. This success spurred investigation into regiochemical variations, with the 2-fluorophenyl isomer emerging as a subject of particular interest due to its distinct electronic profile and steric requirements.

Morpholine as a Privileged Structure in Drug Design

Morpholine’s status as a privileged structure stems from its unique combination of physicochemical and pharmacodynamic properties. The oxygen and nitrogen atoms within the six-membered ring create a polarized yet conformationally restricted system that:

  • Enhances aqueous solubility through hydrogen-bonding capacity
  • Provides metabolic resistance to oxidative degradation pathways
  • Serves as a bioisostere for piperazine and tetrahydropyran systems
  • Enables precise spatial orientation of appended pharmacophores

In this compound, the morpholine ring likely serves dual purposes: acting as a hydrogen bond acceptor through its oxygen atom while maintaining optimal lipophilicity for membrane permeability. Comparative studies of morpholine-containing drugs reveal that the heterocycle contributes an average 0.5-log unit improvement in metabolic stability compared to acyclic amine analogs. The chair conformation adopted by the morpholine ring in solution further ensures consistent three-dimensional positioning of the ketone and fluorophenyl moieties—critical for maintaining target engagement fidelity.

Significance of Fluorine Substitution in the Phenyl Ring

The 2-fluorophenyl group in this compound exemplifies strategic fluorination, leveraging both electronic and steric effects to optimize pharmacological properties. Key physicochemical impacts include:

Electronic Modulation

  • σ-Withdrawal : The fluorine atom’s strong inductive effect decreases electron density at the aromatic ring (Hammett σ~m~ = 0.34), altering π-cloud distribution
  • π-Donation : Fluorine’s lone pairs participate in conjugation, creating new molecular orbitals 2.35–2.89 eV below benzene’s original π-system (fluoromaticity effect)
  • Dipole Enhancement : The C-F bond’s large dipole moment (1.41 D) creates localized charge anisotropy influencing receptor binding

Steric Considerations

  • Van der Waals radius of fluorine (1.47 Å) provides subtle bulk without significant metabolic liability
  • Ortho-substitution imposes planar restriction on the phenyl ring, reducing conformational entropy penalty upon target binding

Table 1. Structural Effects of Fluorine Substitution in Aromatic Systems

Parameter Benzene 2-Fluorobenzene 2,4-Difluorobenzene
Average C-C Bond Length 1.397 Å 1.392 Å 1.388 Å
HOMA Index 1.000 0.725 0.573
Polarizability 9.46 ų 9.51 ų 9.63 ų

The data demonstrate fluorine’s progressive aromatic stabilization and polarizability enhancement—properties critical for balancing target affinity and pharmacokinetic optimization.

Research Evolution and Current Scientific Interest

Contemporary investigations into this compound focus on three primary areas:

  • Synthetic Methodology Innovation
    Recent adaptations of ethylene sulfate chemistry enable kilogram-scale production through tandem alkylation-cyclization sequences. Modern catalytic systems achieve >90% conversion rates for critical intermediates while minimizing diastereomer formation.

  • Structure-Activity Relationship (SAR) Exploration
    Systematic variation of:

    • Fluorine substitution patterns (ortho vs. para)
    • Propanone chain length and branching
    • Morpholine N-substituents

    has revealed stringent requirements for target affinity across kinase families and GPCR targets.

  • Computational Modeling Advancements
    Density functional theory (DFT) studies quantify fluorine’s orbital contributions to binding energetics, with ortho-fluorine demonstrating superior σ-hole interactions compared to meta/para isomers.

Emerging applications in neurological disorders and oncology underscore the compound’s versatility, with particular interest in its potential to overcome multidrug resistance mechanisms through fluorine-mediated P-glycoprotein evasion. The synthesis of deuterated analogs for metabolic studies represents a promising frontier in this research domain.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWOVSLCGFNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with morpholine and a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets, particularly in the treatment of neurological disorders. The presence of the morpholine ring contributes to its pharmacokinetic properties, making it a valuable scaffold for drug design .

Anticancer Activity
Research has shown that derivatives of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one exhibit significant anticancer properties. For instance, studies involving morpholine-containing chalcones have demonstrated their antiproliferative effects on cancer cell lines such as HeLa and C6 cells. Compounds derived from this framework have been found to outperform traditional chemotherapeutics like cisplatin in terms of efficacy .

Biological Studies

Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes involved in disease processes. Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand dynamics and enzyme kinetics. The fluorophenyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding .

Neuropharmacology
In neuropharmacological research, this compound has been evaluated for its effects on neurotransmitter systems. It has shown promise in modulating dopamine and norepinephrine uptake, which are critical pathways in treating depression and anxiety disorders .

Industrial Applications

Synthesis of Agrochemicals
In industrial chemistry, this compound is utilized as a building block for synthesizing agrochemicals. Its chemical properties allow for the development of herbicides and pesticides that are effective yet environmentally friendly .

Case Study 1: Anticancer Activity Evaluation

A study published in the Marmara Pharmaceutical Journal focused on synthesizing chalcone derivatives containing the morpholine ring. The antiproliferative activities were assessed using the BrdU ELISA assay on C6 glioma cells and HeLa cells. Among the synthesized compounds, several demonstrated higher antiproliferative activity than cisplatin, indicating their potential as novel anticancer agents .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of morpholine derivatives revealed that certain compounds significantly inhibited dopamine uptake. This study highlighted the importance of structural modifications on biological activity and provided insights into potential treatments for neurological disorders .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryDrug synthesis for neurological disordersEnhanced pharmacokinetics due to morpholine structure
Anticancer ActivityAntiproliferative agentsOutperformed cisplatin in cell line studies
Biological StudiesEnzyme inhibition studiesEffective modulation of neurotransmitter systems
Industrial ApplicationsSynthesis of agrochemicalsDevelopment of effective herbicides

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring may contribute to the compound’s overall stability and solubility. These interactions can modulate biological activities, making the compound a valuable tool in pharmacological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-(2-Fluorophenyl)-1-(morpholin-4-yl)propan-1-one, highlighting key differences in substituents, physicochemical properties, and biological activity:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Biological Notes Reference
This compound 2-Fluorophenyl, morpholin-4-yl 263.29* Electron-withdrawing fluorine enhances stability; potential CNS activity inferred from morpholine analogs . N/A
1-(Biphenyl-4-yl)-3-(morpholin-4-yl)propan-1-one Biphenyl-4-yl, morpholin-4-yl 296.11 Higher lipophilicity due to biphenyl group; moderate purity (61%) in synthesis .
3-(2-Aminoquinolin-3-yl)-1-(morpholin-4-yl)propan-1-one 2-Aminoquinolin-3-yl, morpholin-4-yl 342.22 Amino group may enhance binding to enzymes (e.g., BACE1 inhibition noted in Alzheimer’s research) .
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one Naphthalen-2-yl, morpholin-4-yl 269.34 Bulky naphthalene group reduces solubility; used in organic intermediates .
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 2-Fluorophenyl, 4-fluorophenyl, enone 258.24 Conjugated double bond increases rigidity; potential photochemical reactivity .
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one hydrochloride 4-Methoxyphenyl, morpholin-4-yl 285.77 Methoxy group improves solubility; hydrochloride salt enhances stability .

Notes:

  • Structural Effects on Activity: The 2-fluorophenyl group in the target compound may confer greater metabolic stability compared to non-halogenated analogs (e.g., methoxyphenyl derivatives) due to reduced oxidative metabolism .
  • Crystallographic Insights : Morpholine-containing compounds often adopt chair conformations in crystal structures, with weak intermolecular interactions (e.g., C–H···π) stabilizing the lattice . For example, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one exhibits an 83.3° dihedral angle between phenyl and pyridyl rings, influencing packing efficiency .

Key Research Findings

  • Synthetic Efficiency: Yields for morpholinylpropanones vary significantly with substituents. For example, 1-(biphenyl-4-yl)-3-(morpholin-4-yl)propan-1-one is obtained in 50% yield , whereas simpler analogs (e.g., pyridinyl derivatives) achieve 78% .
  • Biological Relevance: Morpholine rings enhance blood-brain barrier penetration, making analogs like 3-(2-Aminoquinolin-3-yl)-1-(morpholin-4-yl)propan-1-one promising for CNS-targeted drug design .
  • Computational Tools : Programs like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing molecular conformations .

Biological Activity

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of molecules characterized by the presence of a fluorinated phenyl group and a morpholine moiety. The synthesis typically involves the reaction of 2-fluorobenzaldehyde with morpholine derivatives in the presence of appropriate catalysts or reagents. The exact synthetic pathway can vary, but it often includes steps such as reductive amination or carbonyl condensation.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that these compounds can inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), which are critical in mood regulation. The efficacy of these compounds is often assessed using behavioral tests such as the forced swim test and the tail suspension test .

Antinociceptive Effects

The compound has also been evaluated for its analgesic properties. In vivo studies demonstrated that it significantly reduced pain responses in models induced by chemical irritants or thermal stimuli. The mechanism is believed to involve modulation of pain pathways, possibly through interaction with opioid receptors or inhibition of inflammatory mediators .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to serotonin receptors and monoamine oxidase enzymes, which are pivotal in mood disorders .

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive functions .

Study on Antidepressant Efficacy

A notable study investigated the antidepressant-like effects of this compound in a rodent model. The results indicated that administration led to significant reductions in immobility time compared to control groups, suggesting enhanced mood and reduced depressive symptoms .

Analgesic Activity Assessment

Another research effort focused on assessing the analgesic properties through various pain models. The findings revealed that doses of the compound significantly alleviated pain responses, with mechanisms likely involving central nervous system pathways .

Data Summary

Activity Observed Effects Study Reference
AntidepressantReduced immobility time in forced swim test
AntinociceptiveSignificant pain reduction in animal models
Enzyme InhibitionAChE and MAO inhibition observed
Neurotransmitter UptakeIncreased DA and NE levels

Q & A

Q. Example Workflow :

Collect data at low temperature (100 K) to reduce thermal motion.

Refine using SHELXL with Hirshfeld rigid-bond restraints.

Validate with R₁ and wR₂ convergence (< 5% difference).

Advanced: What computational approaches predict the compound’s reactivity and interactions with biological targets?

Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrophilic sites (e.g., carbonyl carbon).
  • Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., kinases). The fluorophenyl group may engage in π-π stacking (e.g., with tyrosine residues), while morpholine’s oxygen participates in hydrogen bonding.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding).

Advanced: How does the position of fluorine substitution (2- vs. 4-fluorophenyl) influence structure-activity relationships (SAR) in analogs?

Answer:
Fluorine’s electronegativity and steric effects modulate SAR:

  • 2-Fluorophenyl : Ortho substitution increases steric hindrance, reducing binding to flat active sites but enhancing metabolic stability via reduced CYP450 oxidation .
  • 4-Fluorophenyl : Para substitution improves π-π interactions with aromatic residues (e.g., in kinase inhibitors).
    Case Study : In Flumorph analogs (3-(4-fluorophenyl)-1-morpholin-4-ylpropenone), para-fluorine improves antifungal activity (IC₅₀ = 1.2 µM) compared to ortho-substituted analogs (IC₅₀ = 5.8 µM) due to better target fit .

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